molecular formula C14H18BrNO B5705675 1-(3-bromo-4-methylbenzoyl)azepane

1-(3-bromo-4-methylbenzoyl)azepane

Cat. No.: B5705675
M. Wt: 296.20 g/mol
InChI Key: RSFNDVLIJAPAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methylbenzoyl)azepane is a heterocyclic organic compound featuring a seven-membered azepane ring linked to a benzoyl group substituted with bromine at the 3-position and a methyl group at the 4-position.

Properties

IUPAC Name

azepan-1-yl-(3-bromo-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-11-6-7-12(10-13(11)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNDVLIJAPAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoyl Azepanes

1-(3-Iodo-4-Methylbenzoyl)azepane
  • Substituents : 3-iodo, 4-methyl on benzoyl.
  • Molecular Formula: C₁₄H₁₈INO.
  • Molecular Weight : 343.2 g/mol.
  • Higher lipophilicity (logP) due to iodine’s hydrophobic nature, which may improve membrane permeability .
1-{4-Bromo-3-Nitrobenzoyl}azepane
  • Substituents : 4-bromo, 3-nitro on benzoyl.
  • Molecular Formula : C₁₃H₁₅BrN₂O₃.
  • Molecular Weight : 327.17 g/mol.
  • Key Differences :
    • The nitro group (electron-withdrawing) renders the benzoyl ring more electrophilic, favoring nucleophilic aromatic substitution reactions.
    • Increased risk of metabolic instability or toxicity due to nitro group reactivity .

Heterocyclic Variants

3-(4-Bromophenyl)-1,4-Oxazepane
  • Structure : Oxazepane ring (oxygen at position 1) with 4-bromophenyl.
  • Molecular Formula: C₁₁H₁₄BrNO.
  • Molecular Weight : 264.14 g/mol.
  • Key Differences :
    • Oxygen in the ring increases polarity, enhancing water solubility compared to azepane derivatives.
    • Reduced basicity due to decreased nitrogen lone-pair availability in the oxazepane ring .
1-(4-Bromobenzyl)-1,4-Diazepane
  • Structure : Diazepane ring (two nitrogens) with 4-bromobenzyl.
  • Molecular Formula : C₁₂H₁₇BrN₂.
  • Molecular Weight : 277.19 g/mol.
  • Benzyl group (vs. benzoyl) eliminates the ketone, reducing electrophilicity and metabolic oxidation susceptibility .

Substituent Position and Chain Length

1-(2-Methylbenzyl)azepane
  • Substituents : 2-methylbenzyl on azepane.
  • Molecular Formula : C₁₄H₂₁N.
  • Molecular Weight : 203.33 g/mol.
  • Key Differences: Benzyl substituent (vs. benzoyl) lacks a carbonyl group, reducing hydrogen-bond acceptor capacity.
1-(4-Phenylbutanoyl)azepane
  • Structure: Azepane with a phenylbutanoyl chain.
  • Molecular Formula: C₁₆H₂₁NO.
  • Molecular Weight : 243.35 g/mol.
  • Key Differences: Extended aliphatic chain increases lipophilicity, favoring blood-brain barrier penetration. Flexibility of the butanoyl group may reduce binding specificity compared to rigid benzoyl derivatives .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
1-(3-Bromo-4-methylbenzoyl)azepane 3-Br, 4-Me on benzoyl C₁₄H₁₆BrNO 296.19* Moderate lipophilicity, bioactivity potential
1-(3-Iodo-4-methylbenzoyl)azepane 3-I, 4-Me on benzoyl C₁₄H₁₈INO 343.20 Enhanced halogen bonding, higher logP
1-{4-Bromo-3-nitrobenzoyl}azepane 4-Br, 3-NO₂ on benzoyl C₁₃H₁₅BrN₂O₃ 327.17 Electrophilic benzoyl, metabolic instability
3-(4-Bromophenyl)-1,4-oxazepane Oxazepane ring, 4-Br phenyl C₁₁H₁₄BrNO 264.14 Increased polarity, water solubility
1-(4-Bromobenzyl)-1,4-diazepane Diazepane ring, 4-Br benzyl C₁₂H₁₇BrN₂ 277.19 Dual nitrogen H-bond donors, reduced basicity

*Hypothetical calculation based on analogous compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.